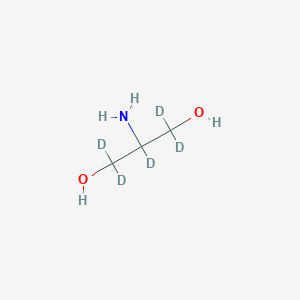

Serinol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H9NO2 |

|---|---|

Molecular Weight |

96.14 g/mol |

IUPAC Name |

2-amino-1,1,2,3,3-pentadeuteriopropane-1,3-diol |

InChI |

InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/i1D2,2D2,3D |

InChI Key |

KJJPLEZQSCZCKE-UXXIZXEISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)N)O |

Canonical SMILES |

C(C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Serinol-d5: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Serinol-d5, a deuterated analog of Serinol (2-aminopropane-1,3-diol). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Chemical Properties and Structure

This compound is a stable, isotopically labeled form of Serinol where five hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is a key feature for its use in various analytical techniques.

Table 1: Chemical Properties of Serinol and this compound

| Property | Serinol | This compound |

| Molecular Formula | C₃H₉NO₂[1][2][3] | C₃H₄D₅NO₂[1] |

| Molecular Weight | 91.11 g/mol [1] | 96.14 g/mol |

| IUPAC Name | 2-aminopropane-1,3-diol | 2-aminopropane-1,1,2,3,3-d5-1,3-diol |

| Synonyms | 2-Amino-1,3-propanediol, DL-Serinol, 1,3-Dihydroxy-2-propylamine | Deuterated Serinol |

| CAS Number | 534-03-2 | Not available |

| SMILES | NC(CO)CO | [2H]C(O[2H])(C([2H])([2H])N([2H])[2H])C([2H])([2H])O[2H] (representative) |

Structure

The chemical structure of this compound is identical to that of Serinol, with the exception of the deuterium atoms at specified positions. The exact positions of deuteration can vary depending on the synthetic method, but a common form involves deuteration of the hydroxyl and amine protons, as well as the carbon backbone.

Caption: Chemical structure of a possible isomer of this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely follow a similar pathway to that of unlabeled Serinol, with the introduction of deuterium at a key step. A common method for synthesizing Serinol is the reduction of 2-nitro-1,3-propanediol.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Hypothetical Deuteration Protocol:

A plausible method for the synthesis of this compound involves the catalytic reduction of 2-nitro-1,3-propanediol using a deuterium source, such as deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄), in a suitable deuterated solvent.

-

Reduction: The starting material, 2-nitro-1,3-propanediol, is dissolved in a deuterated solvent (e.g., D₂O or methanol-d4).

-

Catalyst Addition: A suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.

-

Deuterium Introduction: The reaction mixture is subjected to an atmosphere of deuterium gas or treated with a deuterated reducing agent. The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to that of unlabeled Serinol due to the replacement of protons with deuterium. The signals corresponding to the deuterated positions will be absent. The remaining proton signals would allow for the confirmation of the structure and the assessment of the degree of deuteration at non-deuterated sites.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the Serinol backbone. Carbon atoms bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and may show a slight isotopic shift compared to the corresponding carbons in unlabeled Serinol.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for confirming the incorporation of deuterium.

-

Electrospray Ionization (ESI)-MS: This technique would be used to determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ at m/z 97.15).

-

Isotopic Purity Analysis: High-resolution mass spectrometry can be used to determine the isotopic purity of this compound by analyzing the distribution of isotopologues.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Absence of signals at positions where H is replaced by D. Simplified spectrum compared to Serinol. |

| ¹³C NMR | Triplet splitting for carbons directly bonded to deuterium. Potential for slight upfield isotopic shifts. |

| Mass Spec. | Molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z 97.15 for [C₃H₄D₅NO₂ + H]⁺). |

Biological Context and Signaling Pathways

This compound is primarily used as a tracer in metabolic and pharmacokinetic studies. Its biological activity is expected to be similar to that of unlabeled Serinol. Serinol itself is a structural analog of the amino acid L-serine and a precursor to various important biomolecules.

While there are no known signaling pathways directly activated by Serinol, its precursor, L-serine, and its derivatives are involved in crucial cellular processes. For instance, sphingosine, a derivative of Serinol, and its N-acylated form, ceramide, are key second messengers in eukaryotes, regulating processes like cell growth, apoptosis, and stress response. Furthermore, serine metabolism has been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

The use of this compound can help researchers to trace the metabolic fate of Serinol and its incorporation into downstream molecules, providing insights into these signaling pathways.

Signaling Pathway Context:

Caption: Metabolic and signaling context of Serinol.

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the analysis of Serinol in biological samples. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Other potential applications include:

-

Metabolic Flux Analysis: Tracing the incorporation of the deuterium label into downstream metabolites to study the dynamics of metabolic pathways.

-

Pharmacokinetic Studies: Following the absorption, distribution, metabolism, and excretion (ADME) of Serinol-based drug candidates.

-

Enzyme Mechanism Studies: Investigating the kinetic isotope effect to elucidate the mechanisms of enzymes that metabolize Serinol.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents. While specific toxicity data for this compound is not available, the safety profile is expected to be similar to that of unlabeled Serinol. Unlabeled Serinol is classified as a substance that can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Deuterated Serinol Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of deuterated serinol, a critical internal standard for mass spectrometry-based bioanalytical studies. Accurate quantification of therapeutic agents and their metabolites is paramount in drug development, and the use of stable isotope-labeled internal standards, such as deuterated serinol, is the gold standard for achieving reliable and reproducible results.[1] This document details the synthetic methodologies, experimental protocols, and analytical characterization of deuterated serinol, offering a practical resource for its preparation and implementation in a laboratory setting.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency.[1] Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the most suitable internal standards.[1] Deuterated standards are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and improving the accuracy and precision of quantification.[2]

Serinol (2-amino-1,3-propanediol) is a key building block in the synthesis of various pharmaceuticals. Its deuterated analogue serves as an invaluable tool for pharmacokinetic and metabolic studies of these drugs. This guide focuses on practical and accessible methods for the synthesis of deuterated serinol.

Synthetic Strategies for Deuterated Serinol

Several synthetic routes can be envisioned for the preparation of deuterated serinol. The most direct and efficient method, which will be the focus of this guide, involves the reduction of commercially available deuterated serine. This approach offers high isotopic purity and a straightforward reaction pathway.

Recommended Synthetic Pathway: Reduction of Deuterated Serine

The recommended pathway for the synthesis of deuterated serinol involves the reduction of the carboxylic acid functionality of a commercially available deuterated serine isotopologue, such as L-Serine-2,3,3-d₃. This method is advantageous due to the availability of the starting material with high isotopic enrichment and the well-established chemistry for the reduction of amino acids.

The overall transformation is the reduction of a carboxylic acid to a primary alcohol. This can be achieved through two primary methods:

-

Method A: Borane Reduction. Treatment of the deuterated serine with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), is a common and effective method for reducing the carboxylic acid group while leaving the amino group intact (after initial reaction with the acidic protons).

-

Method B: Catalytic Hydrogenation of the Corresponding Ester. This two-step process involves the initial conversion of the deuterated serine to its methyl or ethyl ester, followed by catalytic hydrogenation to yield the deuterated serinol. This method can be advantageous for its milder reaction conditions in the reduction step.

The following sections will provide detailed experimental protocols for both approaches.

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization of deuterated serinol.

Experimental Protocols

The following protocols are adapted from standard organic chemistry procedures for the reduction of amino acids and esters. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Method A: Synthesis of Serinol-d₃ via Borane Reduction of L-Serine-2,3,3-d₃

Materials:

-

L-Serine-2,3,3-d₃ (Isotopic Purity ≥ 98%)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add L-Serine-2,3,3-d₃ (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask to suspend the deuterated serine. Cool the suspension to 0 °C in an ice bath.

-

Addition of Borane: Slowly add the 1 M solution of borane-THF complex (approximately 3.0-4.0 eq) to the stirred suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the gas evolution ceases.

-

Acidification and Workup: Carefully add concentrated HCl to the mixture until it is acidic (pH ~1). Stir for 30 minutes. Then, make the solution basic (pH > 12) by the addition of a concentrated aqueous solution of NaOH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or a mixture of dichloromethane and isopropanol (e.g., 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated serinol.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or by vacuum distillation to yield the pure serinol-d₃.

Method B: Synthesis of Serinol-d₃ via Catalytic Hydrogenation of L-Serine-2,3,3-d₃ Methyl Ester

Step 1: Esterification of L-Serine-2,3,3-d₃

Materials:

-

L-Serine-2,3,3-d₃

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂) or Acetyl chloride

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add anhydrous methanol and cool to 0 °C.

-

Formation of Methanolic HCl: Slowly add thionyl chloride or acetyl chloride (e.g., 1.2 eq) to the cold methanol to generate anhydrous HCl in situ.

-

Addition of Deuterated Serine: Add L-Serine-2,3,3-d₃ (1.0 eq) to the methanolic HCl solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Isolation of the Ester: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester. This can be used directly in the next step or neutralized with a base and extracted.

Step 2: Catalytic Hydrogenation of L-Serine-2,3,3-d₃ Methyl Ester

Materials:

-

L-Serine-2,3,3-d₃ methyl ester hydrochloride (from Step 1)

-

Palladium on carbon (10% Pd/C) or a suitable ruthenium catalyst

-

Anhydrous ethanol or methanol

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve the L-Serine-2,3,3-d₃ methyl ester hydrochloride in anhydrous ethanol or methanol.

-

Addition of Catalyst: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation: Place the vessel in a hydrogenation apparatus, purge with hydrogen gas, and then pressurize with hydrogen (typically 50-100 psi, but this can vary depending on the catalyst and equipment).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude deuterated serinol. Purify as described in Method A.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated serinol.

Table 1: Synthesis of Deuterated Serinol - Reaction Parameters and Expected Outcomes

| Parameter | Method A: Borane Reduction | Method B: Catalytic Hydrogenation |

| Starting Material | L-Serine-2,3,3-d₃ | L-Serine-2,3,3-d₃ Methyl Ester |

| Key Reagents | Borane-THF complex | H₂, Pd/C or Ru catalyst |

| Solvent | Anhydrous THF | Anhydrous Ethanol/Methanol |

| Reaction Temperature | 0 °C to Reflux | Room Temperature |

| Reaction Time | 4-8 hours | 12-24 hours |

| Typical Yield | 60-80% | 70-90% |

| Isotopic Purity | >98% (dependent on starting material) | >98% (dependent on starting material) |

Table 2: Analytical Characterization of Deuterated Serinol (Serinol-d₃)

| Analytical Technique | Expected Results |

| ¹H NMR | Absence or significant reduction of signals corresponding to the protons at C2 and C3 positions compared to the non-deuterated serinol spectrum. |

| ¹³C NMR | Signals for C2 and C3 may show splitting due to C-D coupling or a decrease in intensity in proton-decoupled spectra. Chemical shifts should be very similar to non-deuterated serinol. |

| Mass Spectrometry (MS) | The molecular ion peak will be shifted by +3 m/z units compared to non-deuterated serinol (e.g., [M+H]⁺ for serinol is 92.07, for serinol-d₃ it would be 95.09). |

| Isotopic Enrichment | Determined by high-resolution mass spectrometry (HRMS) by comparing the peak intensities of the deuterated and non-deuterated isotopic clusters. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the analytical workflow for the synthesis and characterization of deuterated serinol.

Diagram 1: Synthesis of Serinol-d₃ via Borane Reduction

Caption: Borane reduction of L-Serine-2,3,3-d₃ to Serinol-d₃.

Diagram 2: Synthesis of Serinol-d₃ via Catalytic Hydrogenation

References

The Role of Deuterated Serine Analogs in Tracing Sphingolipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated serine analogs, colloquially referred to as "serinol-d5" in the context of its metabolic products, as powerful tools for investigating the de novo sphingolipid synthesis pathway. By employing stable isotope labeling with precursors like L-serine-d3 and palmitic acid-d3, researchers can accurately trace the metabolic flux and quantify the synthesis of various sphingolipid species. This approach offers high specificity and sensitivity, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: Tracing Sphingolipid Metabolism with Stable Isotopes

Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a fundamental process in maintaining cellular homeostasis.[1] This pathway commences with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[1]

Stable isotope labeling has emerged as an invaluable technique for elucidating the dynamics of this pathway. By introducing non-radioactive, heavy isotopes of elements like hydrogen (deuterium) into precursor molecules, scientists can track their incorporation into downstream metabolites.[2] The term "this compound" in the context of these studies generally refers to the resulting deuterated sphingoid base backbone, such as 3-ketosphinganine-d5, which is formed from the condensation of deuterated L-serine and deuterated palmitic acid.

The Core of the Technique: De Novo Synthesis Pathway Visualization

The use of deuterated precursors allows for the precise tracking of molecules as they move through the de novo sphingolipid synthesis pathway. This process can be visualized as a clear metabolic cascade.

Experimental Protocols

Materials

-

Deuterated Precursors:

-

L-serine-d3 (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Palmitic acid-d3 (Cambridge Isotope Laboratories, Inc. or equivalent)

-

-

Cell Culture or Microsomal Preparations:

-

Mammalian cell lines (e.g., HEK293, HepG2) or isolated rat liver microsomes.

-

-

Reagents for in vitro assay:

-

ATP, Coenzyme A (CoA), NADPH, NADH

-

Bovine Serum Albumin (BSA)

-

-

Lipid Extraction Solvents:

-

Methanol, Chloroform, 1-Butanol, Water (HPLC grade)

-

-

Internal Standards:

Experimental Workflow

The general workflow for tracing sphingolipid metabolism using deuterated precursors involves cell culture or in vitro assay, lipid extraction, and subsequent analysis by LC-MS/MS.

Detailed Methodologies

In Vitro Sphingolipid Biosynthesis Assay:

-

Prepare a reaction mixture containing rat liver microsomes, ATP, CoA, NADPH, and NADH in a suitable buffer.

-

Add deuterated precursors: L-serine-d3 and palmitate-d3.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a methanolic KOH solution.

-

Proceed with lipid extraction.

Lipid Extraction (Modified Bligh-Dyer Method):

-

To the cell pellet or reaction mixture, add a known amount of internal standards.

-

Add a mixture of chloroform and methanol (typically 1:2, v/v).

-

Vortex vigorously and incubate to ensure complete extraction.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Utilize a C8 or C18 reverse-phase column for separation.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing 0.1% formic acid, is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of the deuterated sphingolipids and internal standards.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing deuterated serine and palmitate to trace de novo sphingolipid synthesis.

Table 1: Quantification of Deuterated Sphingolipid Metabolites in a Microsomal Assay

| Deuterated Metabolite | Concentration (nM) in final 100 µL sample |

| 3-Ketosphinganine-d5 (3KS-d5) | 30.4 - 39.3 |

| Sphinganine-d5 (d18:0 Sph-d5) | 201.3 - 447.7 |

| C16-Dihydroceramide-d8 (C16 dhCer-d8) | 6.1 - 21.6 |

| C16-Ceramide-d8 (C16 Cer-d8) | 0.17 - 0.94 |

Data adapted from in vitro assays using rat liver microsomes. Concentrations can vary based on experimental conditions such as the presence of enzyme inhibitors.

Table 2: LC-MS/MS Parameters for Detection of Deuterated Sphingolipids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Ketosphinganine-d5 | 305.3 | 287.3 |

| Sphinganine-d5 | 307.3 | 289.3 |

| C16-Dihydroceramide-d8 | 548.6 | 289.3 |

| C16-Ceramide-d8 | 546.6 | 289.3 |

| d17:0 Sphinganine (IS) | 316.3 | 298.3 |

| C17-Ceramide (IS) | 552.6 | 298.3 |

IS: Internal Standard. These are representative MRM transitions and may require optimization based on the specific instrument used.

Role in Studying Signaling Pathways

Ceramides, key products of the de novo synthesis pathway, are critical signaling molecules involved in processes such as apoptosis, cell cycle arrest, and inflammation. By tracing the synthesis of deuterated ceramides, researchers can investigate how various stimuli or pathological conditions affect the production of these signaling lipids. For instance, this technique can be used to study the role of de novo ceramide synthesis in cancer cell response to chemotherapy or in the development of insulin resistance.

Conclusion

The use of deuterated serine and fatty acid precursors provides a robust and precise method for dissecting the complexities of de novo sphingolipid biosynthesis. This technical guide outlines the fundamental principles, experimental protocols, and data analysis considerations for employing this powerful technique. By enabling the accurate quantification of metabolic flux, this approach is instrumental for researchers in basic science and drug development who are seeking to understand the role of sphingolipid metabolism in health and disease.

References

- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 2. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

Technical Guide: Physical and Chemical Characteristics of Serinol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serinol-d5 is the deuterated form of Serinol (2-amino-1,3-propanediol), an important organic compound utilized as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its structural similarity to the amino acid serine lends it unique properties for chemical synthesis. The incorporation of deuterium isotopes (d5) makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis and its relevance in biological pathways.

Physicochemical Properties

The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Serinol. The primary difference lies in its molecular weight due to the presence of five deuterium atoms.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₄D₅NO₂ | [1][2] |

| Molecular Weight | 96.14 g/mol | [1][2] |

| CAS Number | 2708287-37-8 | [2] |

| Appearance | White to off-white crystalline powder |

Table 2: Physical Characteristics of Serinol (Non-deuterated)

| Property | Value | Reference |

| Melting Point | 52-58 °C | |

| Boiling Point | 277 °C (at 760 mmHg) | |

| Solubility | Soluble in water, ethanol, and methanol. | |

| Hygroscopicity | Hygroscopic |

Experimental Protocols

Synthesis of Serinol

Reaction: Reduction of 2-nitro-1,3-propanediol

Materials:

-

2-nitro-1,3-propanediol

-

Methanol

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

A solution of 2-nitro-1,3-propanediol in methanol is prepared.

-

The solution is placed in a high-pressure reactor vessel.

-

A catalytic amount of 5% Palladium on carbon is added to the mixture.

-

The vessel is sealed and purged with an inert gas to remove any oxygen.

-

Hydrogen gas is introduced into the reactor at a specified pressure (e.g., 3 MPa).

-

The reaction mixture is heated (e.g., to 75°C) and stirred for several hours until the reaction is complete.

-

Upon completion, the reactor is cooled, and the excess hydrogen gas is carefully vented.

-

The reaction mixture is filtered to remove the Pd/C catalyst.

-

The methanol is removed from the filtrate by distillation under reduced pressure to yield the crude Serinol product.

-

The crude product can be further purified by recrystallization or distillation.

This procedure can be adapted for the synthesis of this compound by utilizing a deuterated source for the reduction or by starting with deuterated precursors to 2-nitro-1,3-propanediol.

Biological Significance and Signaling Pathways

Serinol itself is a precursor for the synthesis of various biologically active molecules. Its derivatives, such as sphingosine and ceramides, are integral components of cell membranes and act as second messengers in various signaling pathways. These pathways are crucial for regulating fundamental cellular processes.

Ceramide Signaling Pathway

Ceramides are synthesized from precursors that can be derived from Serinol. They are central to signaling pathways that regulate cell growth, differentiation, and apoptosis (programmed cell death). The following diagram illustrates a simplified overview of the role of ceramide in inducing apoptosis.

Caption: Role of Ceramide in Apoptosis Signaling.

Experimental Workflow: Quantitative Analysis using this compound

This compound is frequently used as an internal standard in quantitative mass spectrometry. The following diagram outlines a typical workflow for such an analysis.

Caption: LC-MS/MS Workflow with this compound.

References

A Technical Guide to the Certificate of Analysis Specifications for Serinol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications, analytical methodologies, and quality control workflows associated with the Certificate of Analysis (CofA) for Serinol-d5. This compound is the deuterated analog of Serinol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Understanding its quality attributes is critical for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Specifications

A Certificate of Analysis for this compound quantifies its purity, identity, and isotopic composition. The following table summarizes the key specifications and typical acceptance criteria.

| Parameter | Typical Method | Specification | Description |

| Chemical Purity | GC-MS, LC-MS | ≥ 98% | Measures the percentage of the desired compound relative to all other detectable components. |

| Chemical Identity | ¹H NMR, Mass Spectrometry | Conforms to Structure | Confirms that the compound's spectral data matches the known structure of this compound. |

| Isotopic Enrichment | ¹H NMR, ²H NMR, HR-MS | ≥ 98 atom % D | Quantifies the percentage of deuterium at the labeled positions, ensuring minimal presence of partially deuterated or non-deuterated species[2][3]. |

| Appearance | Visual Inspection | White to Off-White Solid | A qualitative check of the physical state and color of the material. |

| Solubility | Visual Inspection | Soluble in Water, Methanol | Confirms the compound's solubility in common laboratory solvents. |

| Residual Solvents | GC-Headspace | Per USP <467> | Identifies and quantifies any organic volatile impurities remaining from the synthesis process. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Measures the amount of water present in the material. |

Experimental Protocols

The specifications outlined above are verified through rigorous analytical testing. The methodologies for the most critical of these tests are detailed below.

2.1. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method separates volatile compounds and detects them with a mass spectrometer, allowing for the quantification of the main component against impurities.

-

Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable volatile solvent, such as methanol or a derivatizing agent, to a known concentration (e.g., 1 mg/mL).

-

Instrumentation: A Gas Chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a Mass Spectrometer.

-

GC Conditions:

-

Injector: Split/splitless, 250°C

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 30-300

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

2.2. Confirmation of Identity and Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of a molecule and determining the degree of deuteration[2][3]. A combination of ¹H and ²H NMR can provide highly accurate isotopic abundance data.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater).

-

¹H NMR Acquisition:

-

A standard proton spectrum is acquired. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling. The remaining residual proton signals are integrated against a non-deuterated reference signal within the molecule or an internal standard to calculate the isotopic enrichment.

-

-

Data Analysis (Isotopic Enrichment Calculation): The atom percent deuterium (D) is calculated from the ¹H NMR data by comparing the integral of a signal from a non-deuterated position (IH) with the integral of the residual signal from a deuterated position (ID_residual), corrected for the number of protons each signal represents (NH and ND respectively).

-

Percent H at deuterated position = [(ID_residual / ND) / (IH / NH)] * 100

-

Atom % D = 100 - Percent H

-

Visualization of Workflows and Pathways

3.1. Quality Control and Analysis Workflow

The following diagram illustrates the logical workflow for the quality control (QC) testing and release of a batch of this compound.

Caption: QC testing and batch release workflow for this compound.

3.2. Logic Diagram for Isotopic Enrichment Verification

This diagram outlines the decision-making process for verifying the isotopic enrichment of this compound using primary analytical techniques.

Caption: Logic for this compound isotopic enrichment verification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Navigating Sphingolipid Research: A Technical Guide to the Application of 2-Amino-1,3-propanediol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of the deuterated internal standard, 2-amino-1,3-propanediol-d5, in advancing research, particularly in the fields of sphingolipid metabolism and drug development. While direct literature on the application of this specific isotopic analog is sparse, this document extrapolates its potential uses based on established analytical principles and the known biological significance of its non-deuterated counterpart, serinol.

Introduction: The Significance of 2-Amino-1,3-propanediol (Serinol)

2-Amino-1,3-propanediol, or serinol, is a foundational molecule with diverse biological roles. It is a crucial precursor in the biosynthesis of phospholipids, which are essential components of cell membranes, contributing to their structural integrity and fluidity.[1] Furthermore, serinol is involved in the synthesis of certain neurotransmitters and plays a key role in the metabolism of sphingolipids.[1] Sphingolipids are not merely structural lipids; they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1]

Given its central role in these pathways, the accurate quantification of endogenous serinol and its metabolites is paramount for understanding various physiological and pathological states. This is where the application of a stable isotope-labeled internal standard like 2-amino-1,3-propanediol-d5 becomes indispensable for precise and reliable quantification by mass spectrometry.

Core Application: An Internal Standard for Quantitative Mass Spectrometry

The primary application of 2-amino-1,3-propanediol-d5 is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantification in complex biological matrices. This is because the deuterated standard is chemically identical to the endogenous analyte, meaning it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential mass detection enable the correction for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.

Potential Research Applications:

-

Sphingolipid Metabolism Studies: Quantifying fluctuations in serinol levels can provide insights into the regulation of sphingolipid biosynthesis in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

-

Pharmacokinetic Studies: In the development of drugs that are structurally related to serinol, such as the immunosuppressant Fingolimod (FTY720), 2-amino-1,3-propanediol-d5 could potentially be used as an internal standard to study the drug's absorption, distribution, metabolism, and excretion (ADME).

-

Biomarker Discovery: Accurate quantification of serinol in biological fluids could lead to the identification of novel biomarkers for diseases associated with aberrant sphingolipid metabolism.

Hypothetical Quantitative Data

The following table represents hypothetical data from an LC-MS/MS experiment to quantify endogenous 2-amino-1,3-propanediol (Serinol) in a biological sample using 2-amino-1,3-propanediol-d5 as an internal standard. This illustrates the typical data structure and the precision achievable with this methodology.

| Sample ID | Analyte Peak Area (Serinol) | IS Peak Area (Serinol-d5) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | %CV |

| Control 1 | 125,430 | 250,120 | 0.501 | 50.1 | 2.1 |

| Control 2 | 128,900 | 251,500 | 0.512 | 51.2 | |

| Control 3 | 123,800 | 249,800 | 0.496 | 49.6 | |

| Treated 1 | 188,650 | 252,300 | 0.748 | 74.8 | 1.8 |

| Treated 2 | 190,100 | 251,900 | 0.755 | 75.5 | |

| Treated 3 | 187,500 | 250,500 | 0.749 | 74.9 |

Experimental Protocols

While a specific published protocol for 2-amino-1,3-propanediol-d5 is not available, the following represents a generalized, robust methodology for the quantification of a small, polar molecule like serinol in a biological matrix using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma, cell lysate) on ice.

-

To 100 µL of the sample, add 10 µL of the 2-amino-1,3-propanediol-d5 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like serinol.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-amino-1,3-propanediol (Serinol): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard). A likely precursor would be the protonated molecule [M+H]+.

-

2-amino-1,3-propanediol-d5 (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard). The precursor ion will be 5 Da higher than the non-labeled analyte.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity for both the analyte and the internal standard.

-

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the role of 2-amino-1,3-propanediol and the application of its deuterated analog, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Conclusion

While direct, published applications of 2-amino-1,3-propanediol-d5 are yet to be widely documented, its utility as an internal standard for the accurate quantification of endogenous serinol is clear based on established analytical chemistry principles. For researchers in sphingolipid biology, metabolomics, and the development of serinol-related pharmaceuticals, 2-amino-1,3-propanediol-d5 represents a critical tool for generating high-quality, reproducible data. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the integration of this valuable research tool into experimental designs.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of the highest degree of accuracy and precision is paramount. This technical guide delves into the fundamental rationale and practical application of deuterated internal standards, the undisputed gold standard for robust and reliable bioanalysis.[1] From mitigating the unpredictable nature of matrix effects to ensuring data integrity across complex experimental workflows, deuterated standards offer an unparalleled solution for researchers in drug development and various scientific disciplines.[1][2]

Core Principles: The Advantage of Isotopic Analogs

The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[1] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it acts as a perfect mimic for the analyte. Any analyte loss during extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.

The use of deuterated internal standards is a cornerstone of high-quality quantitative analysis, enabling researchers to generate data with the highest level of confidence.

Data Presentation: Quantitative Impact of Deuterated Standards

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods using a structural analog internal standard.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |

| Everolimus | Structural Analog | Blood | 85-112 | ≤ 15 | |

| Everolimus | Deuterated (d4) IS | Blood | 95-105 | ≤ 10 |

Table 1: Comparison of Assay Performance with Analog vs. Deuterated Internal Standards. The data clearly indicates that the use of a deuterated internal standard results in accuracy closer to the true value (100%) and improved precision (lower %RSD).

| Quality Control Level | Intra-assay Accuracy (% Bias) | Intra-assay Precision (%RSD) | Inter-assay Accuracy (% Bias) | Inter-assay Precision (%RSD) |

| Low | 2.5 | 3.1 | 1.8 | 4.5 |

| Medium | -1.2 | 2.4 | -0.5 | 3.2 |

| High | -0.8 | 1.9 | -1.1 | 2.8 |

Table 2: Intra- and Inter-assay Accuracy and Precision for the analysis of 5-hydroxyindoleacetic acid (5-HIAA) in urine using a deuterated internal standard. The results demonstrate high accuracy and precision, meeting typical bioanalytical method validation acceptance criteria.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 14,000 x g and 4°C

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 400 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridge (e.g., C18)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Acetonitrile)

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove unretained interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Generic LC-MS/MS Analysis

The following provides generalized parameters for a quantitative LC-MS/MS analysis.

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and its deuterated internal standard.

Data Analysis:

-

Integrate the peak areas for each analyte and its deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: How deuterated standards compensate for matrix effects.

Caption: The Kinetic Isotope Effect in drug metabolism.

References

Stability and Storage of Serinol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Serinol-d5. It is intended to serve as a technical resource for professionals in research and drug development, offering insights into handling, long-term stability assessment, and potential degradation pathways. While specific quantitative stability data for this compound is not extensively published, this document outlines the necessary experimental framework for its determination, drawing upon established principles for deuterated compounds and molecules with similar functional groups.

Overview of this compound Stability

This compound, a deuterated analog of Serinol, is generally considered a stable molecule under appropriate storage conditions. The substitution of hydrogen atoms with deuterium can, in some cases, enhance metabolic stability due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon, potentially slowing down metabolic processes that involve the cleavage of this bond. However, the overall stability of the compound is also influenced by its handling and storage environment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and general best practices for chemical reagents.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale | Incompatible Materials |

| Temperature | Room temperature | Prevents potential degradation from excessive heat. | N/A |

| Atmosphere | Store in a dry, cool, and well-ventilated place. Consider storage under a nitrogen atmosphere. | Minimizes exposure to moisture and oxygen, which can promote degradation. Nitrogen provides an inert atmosphere. | Strong oxidizing agents |

| Container | Keep container tightly closed. | Prevents contamination and exposure to atmospheric moisture and gases. | N/A |

| Light Exposure | Store in a light-resistant container or in the dark. | While specific photostability data is unavailable, protection from light is a general precaution for complex organic molecules. | N/A |

Experimental Protocols for Stability Assessment

A thorough assessment of this compound stability involves a series of experiments designed to evaluate its integrity under various stress conditions. This process, often referred to as forced degradation, is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to accurately quantify the parent compound (this compound) and separate it from any potential degradation products and impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is a commonly employed technique.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point. For a polar molecule like Serinol, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may also be suitable.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and retention.

-

Detection: Mass Spectrometry (MS) is highly recommended for its sensitivity and selectivity, especially for a deuterated compound. A UV detector can be used if this compound possesses a suitable chromophore or after derivatization.

-

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies expose this compound to a range of harsh conditions to accelerate its degradation. This helps in identifying potential degradation pathways and the intrinsic stability of the molecule.

Experimental Conditions:

-

Acidic Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

-

Alkaline Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60-80 °C) for an extended period.

-

Photostability: Expose the solid compound or a solution to light sources as specified in ICH guideline Q1B.

Samples should be analyzed at various time points to monitor the degradation of this compound and the formation of any degradation products.

Quantitative Stability Data

Table 2: Template for Long-Term Stability Data of this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Degradation Products (% Area) |

| 25°C / 60% RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 18 | ||||

| 24 | ||||

| 40°C / 75% RH | 0 | |||

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 6 |

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the stability assessment of this compound.

Caption: A generalized workflow for conducting a comprehensive stability assessment of this compound.

Serinol-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Procurement and Application of Deuterated Serinol for Advanced Research

This technical guide provides a comprehensive overview of Serinol-d5, a deuterated analog of the versatile amino alcohol Serinol. Designed for researchers, scientists, and professionals in drug development, this document details suppliers, purchasing options, and key applications. It includes a detailed experimental protocol for its use as an internal standard in mass spectrometry and visualizes relevant biochemical pathways and experimental workflows.

Introduction to this compound

Serinol, or 2-amino-1,3-propanediol, is a chiral amino alcohol that serves as a fundamental building block in the synthesis of a wide array of biologically significant molecules. Its structure is closely related to the amino acid serine and the lipid backbone of sphingolipids. The deuterated form, this compound, in which five hydrogen atoms are replaced by deuterium, is a valuable tool in various research applications, particularly in mass spectrometry-based quantification and as a tracer in metabolic studies. The heavy isotope labeling provides a distinct mass shift, allowing for its use as an internal standard to enhance the accuracy and precision of analytical measurements.

This compound Supplier and Purchasing Options

The procurement of high-purity this compound is critical for reliable experimental outcomes. Several chemical suppliers offer this deuterated compound, primarily for research and development purposes. The following tables summarize key information for sourcing this compound and its non-deuterated counterpart.

Table 1: this compound (2-Amino-1,3-propanediol-1,1,2,3,3-d5) Supplier Information

| Supplier | Product/Catalog Number | Available Quantities | Purity/Isotopic Enrichment |

| Qmx Laboratories | QX152973 | 0.05g | Not specified |

| CDN Isotopes (via Fisher Scientific) | D-8004 | Inquire | Not specified |

Table 2: Serinol (2-Amino-1,3-propanediol) Supplier Information

| Supplier | Product/Catalog Number | Available Quantities | Purity | Price (USD) |

| TCI America | A1252 | 5g, 25g | >98.0% (GC) | $51.00 (5g), $149.00 (25g) |

| Thermo Scientific Chemicals | ACROS Organics: 149580050, 149580250 | 5g, 25g | 98% | Inquire |

| CP Lab Safety (distributor for TCI America) | A1252 | 5g | Not specified | Inquire[1] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk purchasing options.

Physicochemical Properties of Serinol

Understanding the physical and chemical properties of Serinol is essential for its proper handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of Serinol (CAS: 534-03-2)

| Property | Value |

| Molecular Formula | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol |

| Appearance | White to off-white crystalline powder or lumps |

| Melting Point | 52°C to 57°C |

| Solubility | Soluble in water |

| Storage | Room temperature, in a cool and dark place (<15°C recommended) |

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS/MS Analysis of Sphingolipids

This protocol provides a detailed methodology for the use of a deuterated internal standard, such as a derivative of this compound, for the quantitative analysis of sphingolipids (e.g., ceramides) in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for sphingolipid analysis.

Objective: To accurately quantify the concentration of specific sphingolipids in a biological matrix (e.g., plasma, cell lysate) using a deuterated internal standard to correct for sample preparation variability and matrix effects.

Materials:

-

Biological sample (e.g., human plasma, cell pellet)

-

This compound derivative (e.g., C17-Serinol-d5 ceramide) as an internal standard (IS)

-

Analytes of interest (e.g., endogenous ceramides)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Isopropanol, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium bicarbonate

-

Chloroform

-

Water, LC-MS grade

-

Protein precipitation solution (e.g., isopropanol:chloroform 9:1 v/v)

-

LC-MS/MS system with an ESI source

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Internal Standard (IS) Working Solution:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a working solution at a known concentration. The concentration should be chosen to yield a robust signal in the LC-MS/MS analysis.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of the biological sample (standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 400 µL of the internal standard/protein precipitation solution to each sample.

-

Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 250 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in isopropanol.

-

Gradient:

-

0–0.5 min: 65% B

-

0.5–2.0 min: 65% to 90% B

-

2.0–2.1 min: 90% to 100% B

-

2.1–3.0 min: 100% B

-

3.0–3.1 min: 100% to 65% B

-

3.1–5.0 min: 65% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set the specific precursor-to-product ion transitions for each analyte and the deuterated internal standard. The precursor ion for the analytes will be [M+H]⁺, and a characteristic product ion (e.g., m/z 264 for many ceramides) is monitored. The deuterated internal standard will have a mass shift corresponding to the number of deuterium atoms.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Key Pathways and Workflows

De Novo Ceramide Synthesis Pathway

Serinol is a synthetic precursor to sphingoid bases, which are central to the de novo synthesis of ceramides and other sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA. The following diagram illustrates a simplified overview of this crucial metabolic route.

Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical steps involved in the quantitative analysis of a target analyte in a biological sample using a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Serinol-d5

For researchers, scientists, and drug development professionals, the burgeoning use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis necessitates a comprehensive understanding of their quality attributes. This in-depth technical guide focuses on Serinol-d5, a deuterated analog of Serinol, elucidating the critical importance of its isotopic purity and providing a framework for its assessment.

This compound, with its five deuterium atoms, serves as an invaluable tool in mass spectrometry-based applications, particularly in pharmacokinetic studies and therapeutic drug monitoring. Its utility, however, is intrinsically linked to its isotopic purity—the extent to which the intended deuterated isotopologue is present relative to its unlabeled counterpart and other isotopic variants. High isotopic purity is paramount for ensuring the accuracy, precision, and reliability of analytical data.[1][2][3]

The Imperative of High Isotopic Purity

The core principle behind using a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability.[1][4] However, the presence of unlabeled Serinol (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte's true concentration, compromising the integrity of the study. For this reason, a high degree of isotopic enrichment is a critical requirement. While specific regulatory guidelines for this compound are not publicly available, a general benchmark for high-quality deuterated internal standards is an isotopic purity of ≥98% .

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the isotopic purity of this compound.

| Parameter | Recommended Specification | Rationale | Potential Impact of Non-Conformance |

| Isotopic Purity (d5 enrichment) | ≥ 98% | Minimizes interference from the unlabeled analyte, ensuring accurate quantification. | Overestimation of the analyte concentration. |

| Unlabeled Species (d0) Content | As low as reasonably achievable, ideally < 0.5% | The primary contributor to analytical error in the quantification of the endogenous analyte. | Inaccurate and imprecise results, particularly at low analyte concentrations. |

| Chemical Purity | > 99% | Ensures that observed signals are from the compound of interest and not from chemical impurities. | Potential for interfering peaks and inaccurate quantification. |

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or perform a liquid chromatographic separation. Acquire full-scan mass spectra over a relevant mass-to-charge (m/z) range to encompass all expected isotopologues of Serinol.

-

Data Analysis:

-

Extract the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, d3, d4, d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by expressing the peak area of the d5 isotopologue as a percentage of the sum of the peak areas of all isotopologues. It is crucial to correct for the natural abundance of isotopes like ¹³C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation and can provide unambiguous information on the site and extent of deuterium incorporation.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The disappearance or significant reduction of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

-

²H NMR Acquisition: Directly observe the deuterium signals to confirm the presence and location of the deuterium atoms.

-

Quantitative NMR (qNMR): While less common for routine isotopic purity checks, qNMR can be employed for highly accurate quantification by integrating the signals of interest against a certified reference standard.

Visualizing the Workflow and Logical Relationships

To further clarify the process of ensuring the quality of this compound for research and drug development, the following diagrams illustrate the key workflows and logical dependencies.

Caption: A flowchart illustrating the key stages in the synthesis, analysis, and quality control of this compound.

Caption: A diagram illustrating the logical relationship between isotopic purity and the reliability of analytical results.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Serinol in Human Plasma Using Serinol-d5 as an Internal Standard

Introduction

Serinol (2-amino-1,3-propanediol) is a small, polar amino alcohol that serves as a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its presence and concentration in biological matrices can be of significant interest in metabolic research and clinical studies. The development of a robust and reliable analytical method for the accurate quantification of serinol is therefore crucial for advancing research in these areas.

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of serinol in human plasma. The method utilizes a stable isotope-labeled internal standard, Serinol-d5, to ensure high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.[1][2] The protocol employs a simple protein precipitation step for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalysis in drug development and clinical research settings.

Experimental Protocols

Materials and Reagents

-

Analytes: Serinol (≥99% purity), this compound (≥98% purity, 99% isotopic purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99% purity)

-

Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

-

LC System: Agilent 1290 Infinity II UHPLC system or equivalent

-

MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of serinol and this compound, respectively, in 10 mL of methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the serinol primary stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standards for the calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation Protocol

-

Thaw human plasma samples and standard/QC spiking solutions at room temperature.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the appropriate serinol working standard solution (or blank solvent for blank samples).

-

Add 200 µL of the 100 ng/mL this compound working solution in methanol (this also acts as the protein precipitation agent).

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

-

Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

LC Gradient:

Time (min) % B 0.0 95 3.0 50 3.1 95 | 5.0 | 95 |

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 55 psi

-

Curtain Gas: 35 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V) Serinol 92.1 74.1 100 45 15 | this compound | 97.1 | 79.1 | 100 | 45 | 15 |

(DP = Declustering Potential, CE = Collision Energy)

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. The results are summarized below.

Calibration Curve Linearity

The calibration curve was constructed by plotting the peak area ratio of serinol to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Serinol | 1 - 1000 | > 0.995 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using four levels of quality control (QC) samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (%) (3 days) |

| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |

| LQC | 3 | 5.2 | 98.7 | 6.5 | 99.3 |